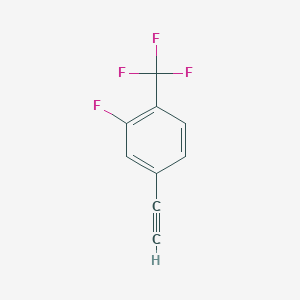

3-Fluoro-4-(trifluoromethyl)phenylacetylene

Description

3-Fluoro-4-(trifluoromethyl)phenylacetylene is a fluorinated aromatic acetylene compound characterized by a phenyl ring substituted with both fluorine and trifluoromethyl groups at the 3- and 4-positions, respectively, and an acetylene (-C≡CH) functional group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a building block for pharmaceuticals or agrochemicals . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom fine-tunes electronic effects, influencing reactivity and binding interactions in target molecules.

Properties

IUPAC Name |

4-ethynyl-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSHYFFZSFXKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-Fluoro-4-(trifluoromethyl)benzene

- Starting with 3-fluoro-4-(trifluoromethyl)toluene or benzene, nitration is performed using a mixture of sulfuric acid and nitric acid.

- The reaction temperature is carefully controlled between 0 °C and 20 °C to yield 3-trifluoromethyl-4-fluoronitrobenzene.

- Yield: Approximately 82% with high purity (97.7% GC) after extraction and drying.

Reduction to 3-Trifluoromethyl-4-fluoroaniline

- The nitro compound is reduced to the corresponding aniline using iron powder and ammonium chloride in aqueous medium.

- Reflux conditions are maintained, and the reaction proceeds with excellent yield and purity (yield surpasses 100% due to possible water content, purity 99.12% GC).

- Alternative reductive agents include Zn, SnCl2, or catalytic hydrogenation with Pd/C or Ni.

Bromination to 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline

- Bromination is carried out by adding bromine to the aniline in acetic acid at 10–20 °C.

- The product is isolated by pH adjustment and filtration.

- Yield: 85%, purity 93.35% (GC).

Diazotization and Substitution to 3-Fluoro-4-(trifluoromethyl)bromobenzene

- The bromoaniline undergoes diazotization with sodium nitrite in hypophosphorous acid at low temperature (0–5 °C).

- Subsequent substitution yields 3-fluoro-4-(trifluoromethyl)bromobenzene.

- Yield: 68%, purity 94.1% (GC).

Cyanation to 3-Fluoro-4-(trifluoromethyl)benzonitrile

- The bromobenzene derivative is treated with cuprous cyanide in dimethylformamide (DMF) under reflux and nitrogen atmosphere.

- After workup, the benzonitrile is isolated.

- Yield: 54%, purity 98.2% (GC).

This sequence of reactions provides a robust route to fluorinated aromatic intermediates that can be further transformed into phenylacetylene derivatives.

Direct Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetylene

While the above method focuses on intermediates, the direct preparation of this compound typically involves Sonogashira-type cross-coupling reactions:

- Starting from 3-fluoro-4-(trifluoromethyl)aryl halides (e.g., bromides or iodides), palladium-catalyzed coupling with terminal alkynes is performed.

- Typical catalysts include PdCl2 with triphenylphosphine ligands in the presence of a base such as triethylamine.

- Solvents like acetonitrile or toluene are used at elevated temperatures (around 80 °C).

- The reaction proceeds under nitrogen atmosphere to prevent oxidation.

- The product is purified by column chromatography.

This method is favored for its straightforwardness and high yields, enabling the installation of the ethynyl group directly onto the fluorinated aromatic ring.

Representative Data Table of Key Steps

| Step | Reaction Conditions | Yield (%) | Purity (%) (GC) | Notes |

|---|---|---|---|---|

| Nitration | H2SO4/HNO3, 10–20 °C, 3 h | 82 | 97.7 | Formation of 3-trifluoromethyl-4-fluoronitrobenzene |

| Reduction | Fe powder, NH4Cl, reflux, aqueous medium | >100* | 99.12 | Conversion to 3-trifluoromethyl-4-fluoroaniline |

| Bromination | Br2, AcOH, 10–20 °C, 2 h | 85 | 93.35 | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline |

| Diazotization & Substitution | NaNO2, H3PO2, 0–5 °C, 1 h | 68 | 94.1 | 3-Fluoro-4-(trifluoromethyl)bromobenzene |

| Cyanation | CuCN, DMF, reflux, N2, 7 h | 54 | 98.2 | 3-Fluoro-4-(trifluoromethyl)benzonitrile |

*Yield above 100% likely due to residual solvent or water content.

Research Findings and Notes

- The multi-step approach is well-documented in patent CN101337911A, providing detailed experimental conditions and yields for each step.

- The use of iron powder and ammonium chloride as reductive agents offers a cost-effective and environmentally benign alternative to catalytic hydrogenation.

- Bromination is regioselective under controlled temperature and solvent conditions.

- Diazotization with hypophosphorous acid is a reliable method for amine removal and substitution to halogenated aromatics.

- The final cyanation step requires anhydrous conditions and an inert atmosphere to achieve acceptable yields.

- Alternative methods involving palladium-catalyzed Sonogashira coupling provide a direct route to the phenylacetylene but require access to aryl halide precursors.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.

Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Chemical Properties and Structure

3-Fluoro-4-(trifluoromethyl)phenylacetylene (C9H4F4) features a phenylacetylene backbone with both fluoro and trifluoromethyl substituents. These functional groups impart unique reactivity and properties, making it suitable for various applications in chemical synthesis and material development.

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction is essential for forming carbon-nitrogen bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals.

Case Study: Buchwald-Hartwig Amination

- Reagents: Aryl halides, morpholine, and palladium catalysts.

- Conditions: Conducted under nitrogen atmosphere using standard Schlenk techniques.

- Results: High yields (>99%) were achieved under optimized conditions, demonstrating the compound's effectiveness as a coupling partner .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Buchwald-Hartwig Amination | >99 | THF, 40 °C, 0.5 mol% Pd |

Asymmetric Synthesis

This compound has also been utilized in asymmetric synthesis, particularly in the formation of enantioenriched compounds through transfer hydrogenation processes.

Case Study: Asymmetric Transfer Hydrogenation

- Substrates: Fluoro dihydrotetrahydroquinolin-4-ones.

- Catalysts: Ru(II) and Rh(III) complexes.

- Outcomes: Achieved excellent enantiomeric excess (>99% ee) and high yields (90–96%), showcasing its role in producing chiral compounds .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Transfer Hydrogenation | 90–96 | >99 |

Material Science Applications

The incorporation of this compound into polymer matrices has shown promise in enhancing material properties such as thermal stability and chemical resistance.

Polymerization Studies

Research indicates that this compound can act as a monomer or co-monomer in polymerization reactions, leading to materials with improved performance characteristics.

Case Study: Polymer Synthesis

- Method: Copolymerization with other vinyl monomers.

- Properties: Resulting polymers exhibited enhanced thermal stability and mechanical properties.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Copolymer with Vinyl Monomers | 250 | 60 |

Biological Applications

Although primarily used in synthetic chemistry, preliminary studies suggest potential biological applications due to the fluorinated nature of the compound, which can influence biological activity.

Anticancer Activity

Some derivatives of fluorinated phenylacetylenes have shown cytotoxic effects against cancer cell lines, indicating a need for further exploration into their pharmacological potential.

Case Study: Cytotoxicity Screening

- Cell Lines Tested: Various cancer cell lines.

- Findings: Notable cytotoxicity was observed, warranting further investigation into structure-activity relationships.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)phenylacetylene involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-fluoro-4-(trifluoromethyl)phenylacetylene, the following compounds are analyzed based on structural and functional similarities:

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

- Structure : Shares the 3-fluoro-4-(trifluoromethyl)phenyl backbone but replaces the acetylene with a thioamide (-C(S)NH₂) group.

- Properties: Melting point: 102–104°C Solubility: Dichloromethane, ether, ethyl acetate, methanol . Reactivity: Used in organic synthesis for constructing heterocycles or metal complexes due to the thioamide’s chelating ability.

- Key Difference : The acetylene in the target compound enables π-conjugation and participation in click chemistry, whereas the thioamide prioritizes coordination chemistry.

3-Fluoro-4-cyanophenyl-4'-propylcyclohexylphenylacetylene

- Structure: Features a cyano (-CN) group and a propylcyclohexyl substituent alongside the acetylene.

- The bulky propylcyclohexyl group may reduce solubility in polar solvents but enhance thermal stability .

- Key Difference: Trifluoromethyl in the target compound provides milder electron withdrawal than cyano, balancing reactivity and stability.

4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy] acetic acid (GW0742)

- Structure : Incorporates the 3-fluoro-4-(trifluoromethyl)phenyl moiety into a thiazole-containing pharmacophore.

- Applications : Acts as a selective PPARδ agonist in neuropharmacology research .

Physicochemical and Functional Comparison Table

| Compound | Key Substituents | Functional Group | Melting Point (°C) | Solubility | Primary Applications |

|---|---|---|---|---|---|

| This compound | F, CF₃ | Acetylene | N/A | Likely organic solvents* | Cross-coupling reactions, drug intermediates |

| 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide | F, CF₃ | Thioamide | 102–104 | DCM, ether, MeOH | Heterocycle synthesis |

| 3-Fluoro-4-cyanophenyl-4’-propylcyclohexylphenylacetylene | F, CN, propylcyclohexyl | Acetylene | N/A | Non-polar solvents* | Materials science |

| GW0742 | F, CF₃, thiazole | Carboxylic acid | N/A | DMSO/saline | PPARδ agonist research |

*Inferred from structural analogs.

Biological Activity

3-Fluoro-4-(trifluoromethyl)phenylacetylene is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications, and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of a fluoro group and a trifluoromethyl group on a phenyl ring connected to an acetylene group. This structure is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The trifluoromethyl group (-CF₃) enhances the compound's ability to interact with specific enzymes, such as reverse transcriptase, which is crucial in viral replication processes. This interaction can improve drug potency and efficacy against certain pathogens.

- Biochemical Pathways : The compound participates in various biochemical pathways, including the Suzuki-Miyaura coupling reaction, which is essential for synthesizing complex organic molecules.

- Modulation of Protein Interactions : The presence of the -CF₃ group can lower the pKa of cyclic carbamates through hydrogen bonding interactions with proteins, thereby enhancing the compound's biological effectiveness.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, fluoro and trifluoromethyl-substituted derivatives have demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, including MRSA and VRSA. These compounds exhibited minimal inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL, indicating their potential as effective antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that certain derivatives of this compound possess selectivity indices greater than 10 against Vero cells, suggesting a favorable therapeutic window for further development . Compounds with MIC values below 1 µg/mL were identified as particularly promising candidates for further investigation.

Study on Fluoroalkylation

A study investigated the fluoroalkylation reactions involving this compound. The results indicated that this compound could serve as an intermediate in synthesizing more complex molecules with enhanced biological activities . The study also highlighted the importance of reaction conditions on product yields.

Antimicrobial Efficacy Comparison

A comparative analysis revealed that certain fluoro-substituted salicylanilide derivatives showed improved potency against S. aureus when compared to traditional antibiotics like vancomycin. Specifically, compounds with trifluoromethyl substitutions demonstrated enhanced antibacterial activity, suggesting that similar modifications to this compound could yield potent antimicrobial agents .

Data Table: Biological Activity Summary

| Compound | MIC (µg/mL) | Target Bacteria | Selectivity Index |

|---|---|---|---|

| This compound | TBD | Staphylococcus aureus (MRSA/VRSA) | >10 |

| Fluoro-substituted salicylanilides | 0.031 - 0.062 | Staphylococcus aureus | TBD |

Q & A

Basic: What are the standard synthetic routes for 3-Fluoro-4-(trifluoromethyl)phenylacetylene, and how are intermediates purified?

Answer:

A common route involves Sonogashira coupling between 3-fluoro-4-(trifluoromethyl)iodobenzene and terminal acetylene precursors. Key intermediates like 3′-Fluoro-4′-(trifluoromethyl)acetophenone (CAS 237761-81-8) are synthesized via Friedel-Crafts acylation . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. For example, intermediates such as 3-Fluoro-4-(trifluoromethyl)phenylacetic acid (MW 222.14, MP 88–90°C) are crystallized to ≥99% purity .

| Intermediate | CAS Number | Molecular Weight | Melting Point | Purity Method |

|---|---|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | 238754-67-1 | 222.14 | 88–90°C | HPLC |

Advanced: How can reaction yields be optimized for this compound under varying catalytic conditions?

Answer:

Factorial design (e.g., 2³ experiments) is recommended to test variables like palladium catalyst loading (0.5–5 mol%), ligand type (e.g., PPh₃ vs. Xantphos), and temperature (60–120°C) . For instance, higher yields (>80%) are observed with Pd(OAc)₂ (2 mol%) and CuI co-catalyst in DMF at 100°C. Contradictions in yield data (e.g., solvent polarity effects) should be resolved via ANOVA analysis and kinetic studies .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR resolves trifluoromethyl signals (δ −60 to −65 ppm); ¹H NMR identifies acetylene protons (δ 2.5–3.5 ppm) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >99% purity verification .

- GC-MS : Confirms molecular ion peaks (e.g., m/z 222 for phenylacetic acid derivatives) .

Advanced: How can spectral overlaps in fluorinated aromatic compounds be resolved during structural analysis?

Answer:

For ¹H-¹H COSY and HSQC 2D NMR, use deuterated DMSO-d₆ to minimize solvent interference. Fluorine-proton coupling (³JHF) in NOESY experiments clarifies substitution patterns . Contradictions in IR data (e.g., carbonyl vs. acetylene stretches) require DFT computational modeling (B3LYP/6-31G*) to predict vibrational modes .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to volatile intermediates (e.g., 3-(Trifluoromethyl)phenylacetone, CAS 21906-39-8) .

- Storage : Inert atmosphere (N₂/Ar) at −20°C to prevent acetylene dimerization .

Advanced: What theoretical frameworks guide the study of this compound’s reactivity in cross-coupling reactions?

Answer:

Frontier Molecular Orbital (FMO) theory predicts reactivity trends: Electron-withdrawing trifluoromethyl groups lower HOMO energy, enhancing oxidative addition with Pd(0) catalysts . Comparative studies with 4-Chloro-2-fluorophenylacetylene (CAS 188472-71-1) reveal steric effects via Hammett plots (σₚ values) .

Basic: How is the compound’s stability assessed under different pH and temperature conditions?

Answer:

Accelerated stability testing (40°C/75% RH for 4 weeks) monitors degradation via HPLC. For example, phenylacetylene derivatives show <5% decomposition in neutral buffers but hydrolyze rapidly in acidic media (pH <3) .

| Condition | Temperature | pH | Degradation (%) | Method |

|---|---|---|---|---|

| Neutral | 25°C | 7.0 | <2 | HPLC |

| Acidic | 25°C | 2.0 | 15 | GC-MS |

Advanced: What methodological challenges arise in scaling up synthesis, and how are they addressed?

Answer:

Process intensification strategies include:

- Continuous flow reactors to mitigate exothermic risks during acetylene formation.

- Membrane separation (e.g., nanofiltration) for solvent recycling, reducing waste .

Contradictions in batch vs. flow yields require DoE (Design of Experiments) optimization .

Basic: What are the compound’s applications in materials science?

Answer:

As a ligand precursor in OLEDs, it facilitates electron transport layers. For example, coordination with Ir(III) complexes enhances luminescence efficiency . Computational studies (TD-DFT) predict charge-transfer properties .

Advanced: How can computational models predict regioselectivity in derivatization reactions?

Answer:

Molecular docking (AutoDock Vina) and MEP (Molecular Electrostatic Potential) maps identify reactive sites. For instance, the 4-position’s electron deficiency (CF₃ group) directs electrophilic attacks, validated by experimental halogenation yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.